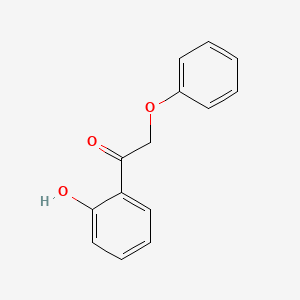

1-(2-Hydroxyphenyl)-2-phenoxyethanone

Description

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)10-17-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFBGVKQUVURTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Hydroxyphenyl 2 Phenoxyethanone

Retrosynthetic Analysis and Key Disconnections for the 1-(2-Hydroxyphenyl)-2-phenoxyethanone Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis where the target molecule is systematically dismantled into simpler, commercially available starting materials. For this compound, two primary disconnections are evident based on the core functional groups: the ether linkage and the carbon-carbon bond of the ketone.

Disconnection A: C-O Ether Bond (Williamson Ether Synthesis)

The most intuitive disconnection is at the ether linkage (C-O bond) between the phenoxy group and the ethanone (B97240) backbone. This disconnection points to a Williamson ether synthesis, a robust and widely used method for forming ethers. This approach suggests two precursor molecules: a nucleophilic phenoxide and an electrophilic α-halo ketone. Specifically, this leads to 2-hydroxy-α-halo-acetophenone and phenol (B47542) as the starting materials.

Disconnection B: Aryl C-C Bond (Friedel-Crafts Acylation or Fries Rearrangement)

Alternatively, the bond between the 2-hydroxyphenyl ring and the carbonyl carbon can be disconnected. This suggests a Friedel-Crafts acylation or a related reaction. This disconnection leads to two potential synthetic pathways:

Direct Friedel-Crafts Acylation: This approach would involve the acylation of phenol with a suitable phenoxyacetyl electrophile, such as phenoxyacetyl chloride. A key challenge in this route is controlling the regioselectivity (ortho vs. para acylation) and preventing O-acylation of the phenol. stackexchange.comresearchgate.net

Esterification followed by Fries Rearrangement: This two-step strategy involves first forming a phenyl 2-phenoxyacetate ester, followed by a Lewis acid-catalyzed Fries rearrangement to migrate the acyl group to the aromatic ring. wikipedia.orglscollege.ac.inbyjus.com The regioselectivity of the Fries rearrangement is often temperature-dependent, with lower temperatures favoring the para product and higher temperatures favoring the ortho product. wikipedia.orgbyjus.com

These disconnections form the basis for the established synthetic routes discussed in the following section.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, two primary strategies emerge for the synthesis of this compound.

Condensation Reactions and Esterification Strategies

This route leverages the formation of an ether bond via a nucleophilic substitution reaction, a type of condensation reaction. The Williamson ether synthesis is the archetypal example of this strategy. francis-press.commasterorganicchemistry.comyoutube.com

The synthesis would commence with the α-bromination or α-chlorination of 2-hydroxyacetophenone (B1195853) to yield 2-bromo-1-(2-hydroxyphenyl)ethanone or its chloro-analogue. This intermediate is then reacted with sodium phenoxide, generated in situ from phenol and a base like sodium hydroxide (B78521) or potassium carbonate. The phenoxide ion acts as a nucleophile, displacing the halide in an SN2 reaction to form the target ether linkage.

Table 1: Representative Conditions for Williamson Ether Synthesis of α-Phenoxy Ketones

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-Bromo-1-(2-hydroxyphenyl)ethanone | Phenol | K₂CO₃ | Acetone | Reflux | Moderate to High |

| 2-Chloro-1-(2-hydroxyphenyl)ethanone | Phenol | NaOH | DMF | 50-100 | Moderate to High |

| 2-Bromoacetophenone | Sodium Phenoxide | - | Ethanol | Reflux | Good |

An alternative, though more complex, strategy involves an initial esterification. Phenol can be reacted with phenoxyacetic acid in the presence of an acid catalyst to form phenyl 2-phenoxyacetate. This ester can then undergo a Fries rearrangement to yield the desired product.

Friedel-Crafts Acylation Approaches to the Phenacyl Moiety

The Friedel-Crafts acylation provides a direct method for forming the aryl ketone bond. stackexchange.com In this approach, phenol is acylated with phenoxyacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). stackexchange.com

A significant challenge with the Friedel-Crafts acylation of phenols is the competition between C-acylation (on the ring) and O-acylation (on the hydroxyl group), with O-acylation often being the kinetically favored product. learncbse.in To favor the desired C-acylation product, an excess of the Lewis acid catalyst is typically used. The catalyst coordinates to the phenolic oxygen, deactivating it towards acylation and promoting electrophilic substitution on the activated aromatic ring.

The Fries rearrangement of a pre-formed phenyl 2-phenoxyacetate ester offers a powerful alternative to direct Friedel-Crafts acylation. wikipedia.orglscollege.ac.inbyjus.comsigmaaldrich.cn This reaction is catalyzed by Lewis acids and involves the intramolecular migration of the acyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring. wikipedia.orgbyjus.com The ratio of ortho to para isomers can often be controlled by the reaction conditions. wikipedia.orglscollege.ac.inbyjus.com Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. lscollege.ac.inbyjus.com

Table 2: Comparison of Fries Rearrangement Conditions for Phenolic Esters

| Substrate | Catalyst | Solvent | Temperature (°C) | Major Product |

| Phenyl Acetate (B1210297) | AlCl₃ | Nitrobenzene | < 60 | p-Hydroxyacetophenone |

| Phenyl Acetate | AlCl₃ | Nitrobenzene | > 160 | o-Hydroxyacetophenone |

| Phenyl Benzoate | TiCl₄ | - | 140 | o- and p-Hydroxybenzophenone |

| Phenyl Acetate | Zeolite H-BEA | Sulfolane | 180 | o- and p-Hydroxyacetophenone |

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound by developing more benign catalysts and exploring alternative reaction media.

Catalyst Development for Environmentally Benign Syntheses

Traditional Lewis acids like AlCl₃, used in Friedel-Crafts and Fries rearrangement reactions, are often required in stoichiometric amounts and generate significant aqueous waste during workup. rsc.org Greener alternatives include solid acid catalysts such as zeolites and heteropoly acids. rsc.orgsigmaaldrich.com These materials are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste. rsc.orgsigmaaldrich.com For instance, zeolites like H-BEA have been shown to effectively catalyze the Fries rearrangement of phenyl acetate. rsc.org

In the context of the Williamson ether synthesis, phase-transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts can facilitate the reaction in a biphasic system (e.g., aqueous/organic), eliminating the need for anhydrous organic solvents. utahtech.eduptfarm.pl The PTC transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs. ptfarm.pl

Solvent-Free and Aqueous Medium Methodologies

Conducting reactions in water or without a solvent are key tenets of green chemistry. The Williamson ether synthesis can be adapted to aqueous conditions, particularly when using a phase-transfer catalyst. sigmaaldrich.cn

Solvent-free, or solid-state, reactions offer several advantages, including reduced waste, lower costs, and often shorter reaction times. Microwave irradiation has emerged as a powerful tool for promoting solvent-free reactions. sid.irorgchemres.org For the synthesis of this compound, a solvent-free Williamson ether synthesis could be envisioned by grinding the reactants (2-bromo-1-(2-hydroxyphenyl)ethanone, phenol, and a solid base like potassium carbonate) and irradiating the mixture with microwaves. sid.irorgchemres.org Similarly, solvent-free Fries rearrangements have been reported using microwave irradiation, which can enhance reaction rates and selectivity. vedantu.com Ultrasound has also been explored as an energy source to promote these reactions, often leading to milder conditions and improved yields. researchgate.netnih.govtaylorfrancis.commdpi.com

Table 3: Green Chemistry Approaches for Key Synthetic Steps

| Reaction | Green Modification | Catalyst/Conditions | Advantages |

| Fries Rearrangement | Solid Acid Catalyst | Zeolites (e.g., H-BEA) | Reusable, non-corrosive, reduced waste |

| Fries Rearrangement | Solvent-Free | Microwave Irradiation | Reduced solvent use, faster reaction |

| Williamson Ether Synthesis | Phase-Transfer Catalysis | Quaternary Ammonium Salts | Allows use of aqueous media, avoids anhydrous solvents |

| Williamson Ether Synthesis | Solvent-Free/Microwave | K₂CO₃, Microwave | Reduced solvent waste, rapid synthesis |

Innovative Synthetic Strategies and Novel Precursors for this compound

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of aryl ethers is no exception. For the construction of the phenoxy ether linkage in this compound, two prominent catalytic systems are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. wikipedia.orgwikipedia.orgorganic-chemistry.org Both methods involve the cross-coupling of a phenol with a suitable electrophile.

The logical precursors for this synthesis are a phenol and an α-halo derivative of 2'-hydroxyacetophenone (B8834), such as 2-bromo-1-(2-hydroxyphenyl)ethanone. The synthesis of related α-haloketones is well-established, suggesting the accessibility of this key intermediate. nih.gov

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds. wikipedia.org Traditionally, it requires harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern iterations employ soluble copper catalysts with various ligands, allowing the reaction to proceed under milder conditions. mdpi.com The generalized reaction for synthesizing the target compound would involve coupling phenol with 2-bromo-1-(2-hydroxyphenyl)ethanone using a copper(I) catalyst, a base, and a suitable high-boiling polar solvent.

Buchwald-Hartwig Etherification: A more recent and often milder alternative is the palladium-catalyzed Buchwald-Hartwig C-O coupling reaction. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium(0) precatalyst in conjunction with a specialized phosphine (B1218219) ligand. chemeurope.com The choice of ligand is crucial and has been the subject of extensive development to broaden the substrate scope and improve reaction efficiency. This method is known for its high functional group tolerance and generally lower reaction temperatures compared to the traditional Ullmann reaction. The synthesis would proceed by coupling phenol with 2-bromo-1-(2-hydroxyphenyl)ethanone in the presence of a palladium catalyst, a phosphine ligand, and a base.

| Feature | Ullmann Condensation | Buchwald-Hartwig Etherification |

|---|---|---|

| Metal Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Typical Ligands | Phenanthroline, Diamines | Bulky, electron-rich phosphines (e.g., BINAP, XPhos) |

| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) |

| Reaction Temperature | Often high (>100 °C) | Generally milder (Room temp. to ~100 °C) |

| Key Advantage | Lower cost of copper catalyst | Broader substrate scope and functional group tolerance |

In the quest for greener and more sustainable synthetic methods, photochemical and electrochemical approaches have gained prominence. These techniques utilize light or electrical current, respectively, to drive chemical reactions, often avoiding the need for harsh reagents or high temperatures.

Photochemical Synthesis: Photochemistry involves reactions initiated by the absorption of light by a molecule, leading to an electronically excited state with unique reactivity. nih.gov While a direct photochemical synthesis of this compound has not been extensively reported, related transformations suggest its feasibility. For instance, the photoinduced rearrangement of α-(2-nitrophenyl)ketones is known to proceed through an α-hydroxyketone intermediate, highlighting the potential for light-mediated transformations at the α-position of a ketone. rsc.org A plausible photochemical route could involve the photolysis of a precursor that generates a phenoxy radical in the presence of a 2-hydroxyacetophenone-derived radical scavenger or enolate. Such pathways offer novel disconnections and access to complex molecular architectures. mdpi.com

Electrochemical Synthesis: Electrosynthesis uses an electric current to mediate redox reactions. This approach is highly attractive for its potential to reduce waste and use electricity as a "traceless" reagent. The α-functionalization of ketones is an area where electrochemistry has shown considerable promise. For example, the electrochemical synthesis of α-methoxy and α-amino ketones has been successfully demonstrated. organic-chemistry.orgmercer.edu These reactions often proceed via the anodic oxidation of an enol acetate or enolate to generate a carbocationic intermediate, which is then trapped by a nucleophile.

An analogous electrochemical strategy for this compound could involve:

Generation of a phenoxide ion (PhO⁻) from phenol in the electrochemical cell.

Anodic oxidation of a 2-hydroxyacetophenone derivative (e.g., its enol acetate) to form an α-carbocation or radical cation.

Nucleophilic attack of the phenoxide on the electrochemically generated intermediate to form the desired C-O bond.

| Reaction Type | Precursor | Reagent/Mediator | Key Intermediate | Potential Product |

|---|---|---|---|---|

| α-Methoxylation | Enol Acetate | Methanol (MeOH) | α-Carbocation | α-Methoxy Ketone |

| α-Amination | Ketone | Secondary Amine / NH₄I | α-Iodo Ketone | α-Amino Ketone |

| α-Arylation | Enol Acetate | Aryl Diazonium Salt | α-Carbon Radical | α-Aryl Ketone |

| Proposed α-Phenoxylation | Enol Acetate of 2-Hydroxyacetophenone | Phenol / Base | α-Carbocation | This compound |

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

The parent compound, this compound, is achiral. However, the synthesis of chiral analogues, where a stereocenter is introduced into the molecule, requires careful consideration of stereoselectivity. A common chiral analogue would be one with a substituent at the C2 position of the ethanone backbone, such as 1-(2-hydroxyphenyl)-2-phenoxypropan-1-one.

Achieving stereocontrol in the synthesis of such analogues can be approached through several strategies:

Substrate-Controlled Synthesis: This approach utilizes a chiral starting material. For instance, one could begin with a chiral α-hydroxy acid (e.g., (S)-lactic acid). This can be converted to a chiral α-halo ketone with retention or inversion of configuration, depending on the method. Subsequent nucleophilic substitution with phenoxide, proceeding through an Sₙ2 mechanism, would result in inversion of the stereocenter, yielding the enantiomerically enriched product.

Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is set, the auxiliary is removed. For example, a chiral sulfinamide auxiliary could be used to direct the α-phenoxylation of a ketone. nih.gov

Catalyst-Controlled Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of chiral α-aryloxy ketones, a chiral phase-transfer catalyst could be employed to mediate the reaction between a phenoxide and an α-halo ketone. Alternatively, a chiral transition metal complex could potentially catalyze the enantioselective C-O bond formation.

| Strategy | Principle | Example Approach for Chiral Analogue |

|---|---|---|

| Substrate Control | Chirality is derived from an enantiopure starting material. | (S)-2-chloropropanoyl chloride → (S)-1-(2-hydroxyphenyl)-2-chloropropan-1-one → (R)-1-(2-hydroxyphenyl)-2-phenoxypropan-1-one (via Sₙ2). |

| Auxiliary Control | A removable chiral group directs the stereochemical outcome. | Attachment of an Evans auxiliary to a carboxylic acid precursor to guide α-phenoxylation. |

| Catalyst Control | A chiral catalyst creates a chiral environment for the reaction. | Enantioselective α-oxidation of a ketone followed by functionalization, or use of a chiral catalyst for the C-O coupling step. |

Comprehensive Spectroscopic and Structural Elucidation of 1 2 Hydroxyphenyl 2 Phenoxyethanone

X-ray Crystallography and Single-Crystal Diffraction Studies on 1-(2-Hydroxyphenyl)-2-phenoxyethanoneA search of crystallographic databases yielded no single-crystal X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, unit-cell dimensions, and molecular geometry in the solid state is unknown.

Until such time as this compound is synthesized and its analytical data is published, a comprehensive and scientifically rigorous article on its structural and spectroscopic properties cannot be written.

Intermolecular Interactions and Crystal Packing Patterns

Information regarding the intermolecular interactions and crystal packing patterns of 1-(2-Hydroxyphenyl)-2-phenoxyethanone is currently unavailable. The analysis of these features is contingent upon the availability of a solved crystal structure, which provides data on how molecules are arranged in the solid state. This includes the identification of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern the three-dimensional lattice structure. As no crystallographic data has been published for this compound, a scientifically accurate description of its crystal packing is not possible.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis in this compound

Experimentally determined and assigned FT-IR and Raman spectra for this compound are not available in the reviewed scientific literature. Vibrational spectroscopy is a powerful tool for identifying functional groups and studying hydrogen bonding.

Based on the structure, the following vibrational modes would be expected:

O-H Stretch: A broad absorption band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, would indicate the presence of the hydroxyl group and its involvement in hydrogen bonding.

C=O Stretch: A strong, sharp peak in the FT-IR spectrum, expected around 1650-1700 cm⁻¹, corresponding to the ketone carbonyl group. The exact position would be influenced by conjugation and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.

C-O-C Stretch: Vibrations associated with the ether linkage are expected in the fingerprint region of the FT-IR spectrum, typically as strong bands between 1000-1300 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region in both FT-IR and Raman spectra would be characteristic of the two phenyl rings.

Aromatic C-H Bending: Sharp peaks in the 690-900 cm⁻¹ region would correspond to out-of-plane bending of the aromatic C-H bonds, indicative of the substitution patterns on the phenyl rings.

A definitive analysis, including a data table of vibrational frequencies and their assignments, requires experimental spectra. Computational studies on related molecules like 2-phenoxyethanol (B1175444) have provided theoretical vibrational assignments, but direct experimental data for the title compound is necessary for an accurate report.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies of this compound

Published UV-Vis spectroscopic data specifically for this compound could not be located. This technique provides insight into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The structure of this compound contains chromophores, namely the hydroxyphenyl ketone and the phenoxy groups. The electronic spectrum would be expected to show absorptions corresponding to:

π → π* transitions: These high-intensity absorptions, likely occurring at shorter wavelengths (below 300 nm), are associated with the promotion of electrons from π bonding to π antibonding orbitals within the aromatic rings and the carbonyl group.

n → π* transitions: A lower intensity absorption, expected at a longer wavelength (above 300 nm), could result from the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl, ether, or carbonyl groups) to a π antibonding orbital of the aromatic system or carbonyl group.

The conjugation between the phenyl ring and the carbonyl group, as well as the presence of the auxochromic hydroxyl and phenoxy groups, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler, non-conjugated systems. However, without experimental data, the exact wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values cannot be reported.

Computational Chemistry and Theoretical Investigations of 1 2 Hydroxyphenyl 2 Phenoxyethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for 1-(2-Hydroxyphenyl)-2-phenoxyethanone

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These methods provide a detailed picture of electron distribution and energy levels, which are essential for predicting chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. jmaterenvironsci.com For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry to its lowest energy state. This optimized structure provides accurate bond lengths, bond angles, and dihedral angles.

From this, molecular orbitals (MOs) are calculated, revealing the distribution and energy of electrons within the molecule. The molecular electrostatic potential (MEP) map is another critical output. The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydroxyl proton, highlighting its acidic nature.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. youtube.com The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilic and acidic sites. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of chemical reactivity and stability. numberanalytics.com A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO may be centered on the carbonyl group and the adjacent phenyl ring. Analysis of these orbitals helps predict how the molecule will interact with other reagents. pku.edu.cn

The following table presents representative values for global reactivity descriptors that would be derived from a DFT and FMO analysis of this compound, based on typical values for similar phenolic ketones.

| Descriptor | Value (Illustrative) | Significance |

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.4 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | 6.2 eV | -EHOMO; energy required to remove an electron. |

| Electron Affinity (A) | 1.8 eV | -ELUMO; energy released when an electron is added. |

| Electronegativity (χ) | 4.0 eV | (I+A)/2; measures the power to attract electrons. |

| Chemical Hardness (η) | 2.2 eV | (I-A)/2; measures resistance to change in electron distribution. |

| Softness (S) | 0.45 eV-1 | 1/(2η); reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | 3.64 eV | χ2/(2η); measures the propensity to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of this compound

While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and intermolecular interactions in different environments (e.g., in a solvent like water or dimethyl sulfoxide). researchgate.netchemrxiv.org

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. The simulation can reveal the most stable conformers and the energy barriers between them. This is particularly important for understanding how the molecule's shape might change upon binding to a biological target or participating in a reaction. Furthermore, MD simulations can elucidate the role of solvent molecules in stabilizing certain conformations through interactions like hydrogen bonding. chemrxiv.org

Molecular Docking Studies and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). scispace.com This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. researchgate.net Given the structural similarities of deoxybenzoins to flavonoids and chalcones, this compound could be investigated as an inhibitor of enzymes like cyclooxygenases (COX), which are targets for anti-inflammatory drugs. nih.gov

In a docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's active site in various orientations. A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The results identify the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govsemanticscholar.org

The following table provides an illustrative example of the kind of data generated from a molecular docking study of this compound with a hypothetical protein target.

| Parameter | Result (Illustrative) |

| Binding Affinity | -8.5 kcal/mol |

| Hydrogen Bonds | O-H (hydroxyl) with Serine-530; C=O with Arginine-120 |

| Hydrophobic Interactions | Phenoxy ring with Leucine-352, Valine-523; Hydroxyphenyl ring with Tyrosine-385 |

| π-π Stacking | Hydroxyphenyl ring with Phenylalanine-518 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of related compounds and then using statistical methods to correlate these descriptors with an observed activity or property. um.sinih.gov

To develop a QSAR model for this compound, a library of its derivatives with varying substituents on the phenyl rings would need to be synthesized and tested for a specific biological activity (e.g., antimycobacterial or anticancer). nih.govresearchgate.netresearchgate.netnih.gov Descriptors such as logP (lipophilicity), molecular weight, HOMO/LUMO energies, and dipole moment would be calculated. A regression analysis would then yield a mathematical equation that can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. Similarly, a QSPR model could be developed to predict properties like acidity (pKa) or antioxidant potential. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters using Advanced Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation and analysis. unipd.it By calculating properties related to molecular vibrations and electron transitions, it is possible to simulate spectra that can be compared directly with experimental data. arxiv.org

For this compound, DFT calculations can predict its infrared (IR) spectrum. mlatom.comresearchgate.net The calculation of vibrational frequencies corresponds to the absorption bands in an experimental IR spectrum. These predicted frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with measured spectra. researchgate.net This allows for the confident assignment of specific vibrational modes, such as the C=O stretch, O-H stretch, and C-O-C ether stretch.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. uncw.edugithub.ioresearchgate.net These calculations provide theoretical chemical shifts that, when compared to experimental data, can help confirm the molecular structure and assign specific resonances to each atom in the molecule. nih.govnmrdb.orgnmrdb.org

The following table shows an illustrative comparison between hypothetical experimental and computationally predicted IR vibrational frequencies for key functional groups in this compound.

| Functional Group Vibration | Experimental Frequency (cm-1) (Hypothetical) | Calculated Frequency (cm-1) (Illustrative) | Assignment |

| O-H Stretch (phenolic) | 3450 | 3465 | Stretching of the hydroxyl group |

| C-H Stretch (aromatic) | 3065 | 3075 | Stretching of C-H bonds on phenyl rings |

| C=O Stretch (ketone) | 1680 | 1688 | Stretching of the carbonyl group |

| C=C Stretch (aromatic) | 1600, 1495 | 1605, 1500 | Phenyl ring skeletal vibrations |

| C-O-C Stretch (ether) | 1245 | 1250 | Asymmetric stretching of the ether linkage |

| O-H Bend (phenolic) | 1200 | 1210 | In-plane bending of the hydroxyl group |

Chemical Reactivity and Transformation Studies of 1 2 Hydroxyphenyl 2 Phenoxyethanone

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings of 1-(2-Hydroxyphenyl)-2-phenoxyethanone

The presence of two distinct aromatic rings in this compound offers multiple sites for electrophilic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

The hydroxyphenyl ring (Ring A) is substituted with a hydroxyl group (-OH) and a phenoxyethanone group (-C(O)CH₂OPh).

The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

The acyl group (-C(O)R) is a deactivating, meta-directing group, withdrawing electron density from the ring.

The phenoxy ring (Ring B) is substituted with an ether linkage (-OCH₂C(O)R). The ether oxygen is an activating, ortho, para-directing group. Therefore, electrophilic attack is predicted to occur at the ortho (C2') and para (C4') positions of the phenoxy ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C4 and C6 of the hydroxyphenyl ring; C4' of the phenoxy ring. |

| Halogenation | Br₂, FeBr₃ | Substitution at C4 and C6 of the hydroxyphenyl ring; C4' of the phenoxy ring. |

Nucleophilic aromatic substitution on either of the electron-rich phenyl rings is generally disfavored and requires harsh reaction conditions or the presence of strong electron-withdrawing groups and a good leaving group. A related substitution reaction involves the synthesis of α-phenoxyacetophenones from α-bromoacetophenones and various phenols, demonstrating the feasibility of forming the C-O ether bond via nucleophilic attack by a phenoxide. researchgate.net

Functional Group Modifications of the Carbonyl and Hydroxyl Moieties in this compound

The hydroxyl and carbonyl groups are the primary sites for functional group interconversion.

Hydroxyl Group Modifications: The phenolic hydroxyl group is acidic and readily undergoes reactions typical of phenols.

Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) can yield the corresponding ether.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts the hydroxyl group into an ester.

Activation: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, although this is less common than reactions involving the carbonyl group. nih.gov

Carbonyl Group Modifications: The ketone carbonyl group is susceptible to nucleophilic attack.

Reduction to Alcohol: A primary transformation is the reduction of the ketone to a secondary alcohol, yielding 1-(2-hydroxyphenyl)-2-phenoxyethanol. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can achieve this. In related α-hydroxy ketones, the use of chelating reducing agents like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) can proceed with high diastereoselectivity, affording anti-1,2-diols when a protecting group is present on the hydroxyl moiety. organic-chemistry.org

Reductive Amination: The carbonyl can be converted into an amine via reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.

Formation of Imines and Oximes: Reaction with primary amines or hydroxylamine (B1172632) yields the corresponding imines or oximes, respectively.

Oxidation and Reduction Chemistry of this compound

Oxidation: The molecule contains functional groups susceptible to oxidation, although the outcomes can be complex. The phenolic ring is sensitive to oxidation and can lead to quinone-type structures or ring-opening under strong oxidizing conditions. The primary product of carbonyl reduction, 1-(2-hydroxyphenyl)-2-phenoxyethanol, contains a secondary benzylic alcohol. This alcohol can be selectively re-oxidized back to the ketone. For instance, gold nanocrystals have been shown to catalyze the selective oxidation of the benzylic hydroxyl group in 1-phenylethane-1,2-diol to yield 2-hydroxy-1-phenylethan-1-one under mild conditions with molecular oxygen. researchgate.net

Reduction: Beyond the selective reduction of the carbonyl to an alcohol, more forcing conditions can achieve complete deoxygenation.

Reduction to Methylene (B1212753) Group: The ketone can be reduced to a methylene group (-CH₂-) using methods like the Clemmensen (zinc-mercury amalgam in HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.

Hydrogenolysis: The C-O bond of the phenoxy ether linkage could potentially be cleaved under catalytic hydrogenolysis conditions (e.g., H₂, Pd/C), although this would require forcing conditions and may compete with other reductions.

Cyclization and Rearrangement Reactions Involving the this compound Scaffold

The most significant reaction pathway for this compound and related 2'-hydroxy-deoxybenzoins is intramolecular cyclization to form isoflavones. This transformation is a cornerstone in the synthesis of this important class of flavonoids.

The reaction typically proceeds via an acid-catalyzed cyclodehydration mechanism. The process often involves the introduction of a one-carbon electrophile that reacts with the deoxybenzoin (B349326) to facilitate ring closure. A common method involves reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or a Vilsmeier-Haack reagent (e.g., POCl₃/DMF).

The proposed mechanism involves:

Formation of an enol or enolate from the deoxybenzoin.

Reaction of the enol with the electrophilic C1 source (e.g., from DMF-DMA) to form an enamine intermediate at the α-carbon.

Acid-catalyzed intramolecular cyclization, where the phenolic hydroxyl group attacks the carbonyl carbon.

Elimination of the phenoxy group and the amine moiety to form the pyranone ring of the isoflavone (B191592) skeleton.

This cyclization is a powerful method for constructing the core structure of many biologically active natural products. researchgate.net

Reaction Kinetics and Mechanistic Pathways of this compound Transformations

While specific kinetic data such as rate constants and activation energies for the reactions of this compound are not extensively documented, the mechanistic pathways can be inferred from established organic reactions.

The kinetics of the key isoflavone synthesis are influenced by several factors:

Acid/Base Catalysis: The rates of both enol/enamine formation and the final cyclization/elimination steps are highly dependent on the catalyst concentration and nature.

Substituent Effects: Electron-donating groups on either aromatic ring can influence the nucleophilicity of the enol and the phenolic hydroxyl group, thereby affecting the rate of cyclization. Conversely, electron-withdrawing groups would be expected to slow the reaction.

Temperature: As with most chemical reactions, higher temperatures generally increase the reaction rate, although they can also lead to side products. The temperature dependence of the rate constant typically follows the Arrhenius equation. researchgate.net

The rate-determining step in such multi-step syntheses can vary. It could be the initial formation of the enamine intermediate or the subsequent cyclization step. researchgate.net Studies on the reaction of phenols with radicals have shown that steric hindrance around the hydroxyl group can significantly reduce reaction rates by lowering the Arrhenius pre-exponential factor. ustc.edu.cnresearchgate.net This suggests that substituents near the reactive centers of this compound would similarly impact the kinetics of its transformations.

Table 2: Mechanistic Overview of Isoflavone Synthesis

| Step | Reactants/Intermediates | Transformation | Key Factors |

|---|---|---|---|

| 1 | Deoxybenzoin + Base | Enolate formation | Base strength, solvent |

| 2 | Enolate + C1 Electrophile (e.g., DMF-DMA) | Enamine intermediate formation | Electrophilicity of C1 source |

| 3 | Enamine Intermediate + Acid | Intramolecular cyclization | Acid strength, temperature |

| 4 | Cyclized Intermediate | Elimination | Stability of leaving groups |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2 Hydroxyphenyl 2 Phenoxyethanone Analogues

Rational Design and Synthesis of Derivatives of 1-(2-Hydroxyphenyl)-2-phenoxyethanone for SAR/SPR Probing

The rational design of analogues of this compound is a systematic process aimed at optimizing its pharmacological profile. mdpi.comnih.gov This process involves the strategic modification of the parent scaffold to probe the chemical space and understand how different structural features contribute to its activity. The design process typically focuses on three key regions of the molecule:

The 2-Hydroxyphenyl Ring (Ring A): Modifications here can explore the role of the phenolic hydroxyl group and the effects of other substituents on this ring. The hydroxyl group is a key feature, potentially acting as a hydrogen bond donor or participating in metal chelation. Strategies include shifting its position, replacing it with other functional groups (e.g., methoxy (B1213986), amino), or introducing additional substituents (e.g., halogens, alkyls) to modulate electronic properties and steric bulk.

The Phenoxy Ring (Ring B): This ring offers a large surface for modification to explore interactions with hydrophobic pockets in a target receptor. Substituents can be introduced at the ortho, meta, and para positions to fine-tune lipophilicity, electronic effects, and steric profile.

The Ethanone (B97240) Linker: The carbonyl group and the adjacent methylene (B1212753) bridge are critical for the molecule's conformation and electronic distribution. Modifications, though less common, could include altering the linker length or introducing heteroatoms to change flexibility and polarity.

The synthesis of these rationally designed derivatives often follows established organic chemistry pathways. A common synthetic route involves the Williamson ether synthesis to couple a substituted phenol (B47542) with an α-halo-2'-hydroxyacetophenone. The starting 2'-hydroxyacetophenone (B8834) can itself be synthesized via a Fries rearrangement of phenyl acetate (B1210297) or other established methods, allowing for diverse substitutions on Ring A.

Table 1: Examples of Synthetic Strategies for this compound Derivatives

| Target Derivative Type | Synthetic Strategy | Key Reactants |

|---|---|---|

| Ring A Substituted Analogues | Fries rearrangement of a substituted phenyl acetate, followed by α-halogenation and etherification. | Substituted Phenyl Acetate, Lewis Acid, Halogenating Agent, Phenol |

| Ring B Substituted Analogues | Williamson ether synthesis using a substituted phenol. | 2'-Hydroxy-α-chloroacetophenone, Substituted Phenol, Base |

This interactive table outlines common synthetic approaches for creating analogues for SAR/SPR studies.

Impact of Substituent Effects on Reactivity, Electronic Properties, and Biological Activity within this compound Scaffolds

The introduction of substituents onto the this compound scaffold can profoundly alter its physicochemical properties and, consequently, its biological activity. mdpi.com These effects can be broadly categorized as electronic, steric, and lipophilic.

Electronic Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) and electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can significantly impact the molecule.

On Ring A: An EWG can increase the acidity of the phenolic hydroxyl group, potentially enhancing its hydrogen bonding capability. Conversely, an EDG would decrease its acidity. These changes can affect target binding and pharmacokinetic properties.

Steric Effects: The size and shape of substituents influence how the molecule fits into a biological target's binding site. Bulky substituents can create steric hindrance, preventing optimal binding, or they can provide beneficial van der Waals interactions if they fit into a corresponding pocket. mdpi.com

Lipophilic Effects: Lipophilicity, often measured as logP, is critical for a molecule's ability to cross cell membranes. Adding hydrophobic substituents (e.g., alkyl, halogen) generally increases lipophilicity, while adding polar groups (e.g., hydroxyl, carboxyl) decreases it. Optimizing lipophilicity is key to achieving a balance between target affinity and appropriate absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

Table 2: Predicted Impact of Substituents on Properties of this compound Analogues

| Position of Substitution | Substituent | Electronic Effect | Predicted Impact on Acidity of Phenolic -OH | Predicted Impact on Lipophilicity (logP) | Potential Impact on Biological Activity |

|---|---|---|---|---|---|

| Ring A (para to -OH) | -NO₂ | Electron-Withdrawing | Increase | Slight Increase | May enhance binding through stronger H-bonding. |

| Ring A (para to -OH) | -OCH₃ | Electron-Donating | Decrease | Slight Increase | May alter binding mode or improve antioxidant potential. |

| Ring B (para) | -Cl | Electron-Withdrawing | Minimal | Significant Increase | Could improve membrane permeability and hydrophobic interactions. |

This interactive table illustrates how different substituents are predicted to affect the physicochemical and biological properties of the scaffold.

Pharmacophore Modeling and Ligand-Based Design Principles Applied to this compound Derivatives

In the absence of a known 3D structure of a biological target, ligand-based design methods like pharmacophore modeling are invaluable tools. patsnap.comnih.gov A pharmacophore is an abstract representation of the essential molecular features required for a molecule's biological activity. nih.govresearchgate.net For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on its key chemical features.

A likely pharmacophore model for this scaffold would include:

One Hydrogen Bond Donor (HBD): The phenolic hydroxyl group.

Two Hydrogen Bond Acceptors (HBA): The carbonyl oxygen and the ether oxygen.

Two Aromatic/Hydrophobic Regions (AR/HY): The 2-hydroxyphenyl ring and the phenoxy ring.

The spatial arrangement of these features is critical. This model serves as a 3D query to search virtual compound libraries for new, structurally diverse molecules that fit the pharmacophoric requirements and are therefore likely to possess similar biological activity. nih.gov

Furthermore, ligand-based design involves analyzing a set of known active analogues to build a quantitative structure-activity relationship (QSAR) model. researchgate.net By aligning a series of active and inactive derivatives, common features essential for activity can be identified and refined. For example, if para-substitution on Ring B consistently leads to higher activity, the pharmacophore model can be updated to include a hydrophobic feature or an exclusion volume in that specific region. This iterative process of designing, synthesizing, and testing compounds allows for the continuous refinement of the pharmacophore model, guiding the discovery of more potent leads. drugdesign.org

Correlation between Specific Structural Features and Observed Chemical/Biological Activities of this compound Analogues

Establishing a clear correlation between specific structural features and biological activity is the ultimate goal of SAR studies. mdpi.comnih.gov For the this compound series, systematic modifications would likely reveal several key relationships.

The Indispensable Phenolic Hydroxyl: The 2-hydroxy group is often crucial for activity in related phenolic scaffolds. nih.gov Its removal or replacement with a methoxy group (O-methylation) typically leads to a significant drop or complete loss of activity, indicating its role as a critical hydrogen bond donor or metal chelator at the active site.

Influence of Ring B Substituents: The nature and position of substituents on the phenoxy ring can fine-tune activity. Studies on other bi-aryl ether compounds often show that small, lipophilic substituents (e.g., methyl, chloro) in the para-position enhance activity by promoting favorable hydrophobic interactions within the target's binding pocket. nih.gov In contrast, bulky groups or polar groups might be detrimental unless a specific polar pocket is available.

Positional Isomerism: The relative positions of substituents are critical. For instance, moving the hydroxyl group on Ring A from the ortho to the meta or para position would drastically alter the molecule's ability to form an intramolecular hydrogen bond with the carbonyl oxygen. This change in conformation and electronic properties would almost certainly have a major impact on biological activity. Similarly, the activity of chalcones and flavanones is highly dependent on the substitution pattern of their aromatic rings. mdpi.com

Table 3: Hypothetical SAR Data for this compound Analogues Targeting a Kinase

| Compound | Ring A Substitution | Ring B Substitution | IC₅₀ (nM) |

|---|---|---|---|

| Parent | 2-OH | Unsubstituted | 850 |

| Analogue 1 | 2-OH, 5-Cl | Unsubstituted | 420 |

| Analogue 2 | 2-OH | 4'-Cl | 150 |

| Analogue 3 | 2-OH | 4'-OCH₃ | 600 |

| Analogue 4 | 2-OH | 4'-t-Butyl | >10,000 |

| Analogue 5 | 2-OCH₃ | 4'-Cl | >10,000 |

This interactive table presents hypothetical data illustrating potential SAR trends. The data suggests that a chloro-substituent on Ring B is beneficial, while a bulky t-butyl group or methylation of the key hydroxyl group is detrimental to activity.

These correlations, often quantified through QSAR studies, provide a predictive framework for designing next-generation analogues with improved potency and selectivity. psu.edu

Biological Activity and Mechanistic Investigations of 1 2 Hydroxyphenyl 2 Phenoxyethanone Non Clinical Focus

In Vitro Biological Screening Methodologies for 1-(2-Hydroxyphenyl)-2-phenoxyethanone and its Derivatives

The initial exploration of the biological effects of a novel compound like this compound involves a variety of in vitro screening methods. These techniques are designed to identify potential interactions with biological targets and cellular pathways in a controlled laboratory setting.

Enzyme Inhibition Assays and Kinetic Characterization

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound can selectively modulate the activity of a specific enzyme. For a compound with a phenolic and ketone structure, such as this compound, a range of enzymes could be considered for screening, including kinases, proteases, and oxidoreductases.

The primary goal of these assays is to determine the concentration of the compound required to reduce enzyme activity by 50%, known as the IC50 value. This is a key measure of the compound's potency. For instance, derivatives of 2,4-dihydroxyacetophenone have been screened for their inhibitory activity against phosphodiesterase (PDE) enzymes. nih.gov

Kinetic studies are then performed to understand how the compound inhibits the enzyme. This involves measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor. The data from these experiments can reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, providing insights into the mechanism of action.

Table 1: Illustrative Data from an Enzyme Inhibition Assay for a Hypothetical Derivative of this compound

| Derivative | Target Enzyme | IC50 (µM) | Mode of Inhibition |

| Compound A | Cyclooxygenase-2 (COX-2) | 15.2 | Competitive |

| Compound B | 5-Lipoxygenase (5-LOX) | 28.5 | Non-competitive |

| Compound C | Matrix Metalloproteinase-9 (MMP-9) | 9.8 | Competitive |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Receptor Binding Studies and Ligand Affinity Determination

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify the affinity of this interaction. These studies are crucial for understanding the potential pharmacological effects of a compound. Radioligand binding assays are a common method, where a radiolabeled ligand known to bind to the receptor is competed with the test compound.

The affinity of the compound for the receptor is typically expressed as the inhibition constant (Ki), which is the concentration of the competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. For example, the binding affinity of various ligands to opioid receptors is often determined using this method. researchgate.net

Table 2: Hypothetical Receptor Binding Affinity Data for Derivatives of this compound

| Derivative | Receptor Target | Radioligand Used | Ki (nM) |

| Compound X | Mu-opioid Receptor | [³H]DAMGO | 75 |

| Compound Y | Cannabinoid Receptor 1 (CB1) | [³H]CP-55,940 | 120 |

| Compound Z | Estrogen Receptor Alpha (ERα) | [³H]Estradiol | 50 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

Cell-based assays provide a more physiologically relevant context to study the effects of a compound on cellular processes. These assays can be used to assess a wide range of cellular responses, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways.

For a compound like this compound, cell-based assays could be used to investigate its potential antimicrobial or antitumor activities, as has been done for other dihydroxyacetophenone derivatives. researchgate.net For instance, the cytotoxic effect of novel chalcones on various cancer cell lines can be evaluated using the MTT assay to determine IC50 values. acs.org

Elucidation of Molecular Targets and Signalling Pathways Mediated by this compound

Once a biological activity has been identified through screening, the next step is to pinpoint the specific molecular target(s) of the compound and to understand the downstream signaling pathways that are affected.

Target Identification Techniques (e.g., Chemical Proteomics, Affinity Chromatography)

Identifying the direct molecular targets of a small molecule is a critical step in understanding its mechanism of action. Chemical proteomics has emerged as a powerful set of techniques for this purpose. mdpi.comazolifesciences.com

One common approach is affinity chromatography . This involves immobilizing the small molecule of interest (or a derivative) onto a solid support, such as a bead. A cell lysate is then passed over these beads, and proteins that bind to the small molecule are captured. These proteins can then be identified using techniques like mass spectrometry. nih.govacs.org

Another technique is drug affinity responsive target stability (DARTS) , which identifies protein targets based on the principle that the binding of a small molecule can stabilize a protein and make it more resistant to proteolysis. acs.org

Downstream Signalling Pathway Analysis (e.g., Gene Expression, Protein Phosphorylation)

After identifying the molecular target, it is important to understand how the interaction of the compound with its target affects cellular signaling. Phenolic compounds, in general, are known to modulate a variety of intracellular signaling pathways. nih.govresearchgate.net

Gene expression analysis , often performed using techniques like quantitative real-time PCR (qPCR) or RNA sequencing (RNA-seq), can reveal changes in the transcription of genes involved in specific pathways.

Protein phosphorylation analysis is crucial for studying signaling pathways, as many are regulated by protein kinases. Western blotting with phospho-specific antibodies is a common method to detect changes in the phosphorylation state of key signaling proteins. For example, polyphenols have been shown to modulate neurotrophic signaling pathways by affecting the phosphorylation of proteins like ERK and Akt. nih.gov

By combining these approaches, researchers can build a comprehensive picture of the biological activity and mechanism of action of a novel compound like this compound.

Pre-clinical In Vivo Pharmacodynamic Studies (Animal Models)

Detailed preclinical in vivo pharmacodynamic data specifically for this compound are not extensively reported. However, the activities of related hydroxyacetophenone derivatives in animal models suggest potential therapeutic applications that could be explored for this compound.

Studies on analogous compounds have shown promise in various disease models. For instance, 2,4,6-trihydroxy-alpha-p-methoxyphenylacetophenone (compound D-58), a genistein analog with antioxidant properties, has demonstrated potent anti-inflammatory effects. In mouse models, treatment with compound D-58 effectively inhibited skin edema and histological changes induced by UVB radiation, as well as inflammation triggered by carrageenan. nih.gov Another related compound, 3,5-diprenyl-4-hydroxyacetophenone (DHAP), isolated from Ageratina pazcuarensis, significantly reduced ear edema in mice induced by 12-O-tetradecanoylphorbol 13-acetate (TPA), with an efficacy comparable to the standard anti-inflammatory drug indomethacin at a dose of 2 mg/ear. mdpi.com

These findings suggest that this compound, possessing a similar hydroxyacetophenone core, may also exhibit anti-inflammatory properties in vivo. Further research is warranted to evaluate its efficacy in established models of inflammation, as well as other disease models such as those for microbial infections and cancer, given the broad biological activities often associated with phenolic compounds.

The identification of specific pharmacodynamic biomarkers for this compound is contingent on future in vivo studies. However, based on the activities of related compounds, potential biomarkers can be proposed. For anti-inflammatory activity, a key biomarker would be the reduction of pro-inflammatory mediators. For example, in studies with compound D-58, the release of prostaglandin E(2) (PGE(2)) was a crucial in vitro and in vivo biomarker that was significantly inhibited by the compound. nih.gov

For other hydroxyacetophenone derivatives, such as 2'-Hydroxy-5'-Methoxyacetophenone (2H5M), biomarkers of efficacy in cellular models include the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) secretion. nih.gov In the case of DHAP, a reduction in the levels of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and TNF-α, alongside an increase in the anti-inflammatory cytokine interleukin-10 (IL-10), served as important indicators of its anti-inflammatory effect in macrophages. mdpi.com Future animal studies on this compound could, therefore, focus on measuring these and other relevant cytokines and inflammatory mediators in tissue and plasma to validate its pharmacodynamic effects.

Mechanistic Insights into Specific Biological Activities of this compound (e.g., anti-inflammatory, antioxidant, antimicrobial mechanisms)

The precise mechanisms of action for this compound are yet to be fully elucidated. However, insights can be drawn from its structural components—the hydroxyacetophenone and phenoxy moieties—and the known mechanisms of similar molecules.

Anti-inflammatory Mechanisms: The anti-inflammatory activity of related hydroxyacetophenone compounds often involves the modulation of key signaling pathways. For example, 2H5M has been shown to exert its anti-inflammatory effects by attenuating the NF-κB signaling pathway. nih.gov Molecular docking studies suggest that 2H5M can interact with active sites on NF-κB, and electrophoretic mobility shift assays have confirmed that it reduces NF-κB DNA binding activity. nih.gov This pathway is a critical regulator of inflammatory responses, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Antioxidant Mechanisms: Phenolic compounds, including various hydroxyacetophenone derivatives, are well-known for their antioxidant properties. researchgate.netnih.gov The antioxidant activity of chalcones derived from 2-hydroxyacetophenone (B1195853) has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. sciensage.info The presence of hydroxyl groups on the phenyl ring is crucial for this activity, as they can donate a hydrogen atom to stabilize free radicals. nih.govnih.gov The formation of stable semiquinone radicals from phenolic structures contributes to their ability to neutralize reactive oxygen species (ROS). nih.govnih.gov It is plausible that this compound also possesses antioxidant capabilities via similar radical scavenging mechanisms.

Antimicrobial Mechanisms: The phenoxyethanol (B1677644) moiety present in this compound is a well-established antimicrobial agent with a broad spectrum of activity against bacteria and yeasts. researchgate.netulprospector.comdrugbank.comatamanchemicals.com Phenoxyethanol is thought to exert its antimicrobial effect by disrupting the cell membrane of microorganisms. nih.gov Its amphiphilic character, with both polar and nonpolar regions, allows it to interfere with the lipid bilayer, leading to increased permeability and eventual cell lysis. While phenoxyethanol itself is effective against a range of gram-positive and gram-negative bacteria, its efficacy can be enhanced when used in combination with other preservatives. drugbank.comnih.gov The presence of the phenoxy group in this compound suggests it may share these antimicrobial properties.

Synergistic and Antagonistic Effects of this compound in Combination Studies

Specific combination studies involving this compound have not been reported. However, the literature on its structural components provides a basis for potential synergistic interactions.

Phenoxyethanol is often used in combination with other preservatives, such as hydroxybenzoates, to achieve a wider spectrum of antimicrobial activity. drugbank.comnih.gov Furthermore, a patent application has described a synergistic antimicrobial effect when combining 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one with a phenoxy alcohol like 2-phenoxyethanol (B1175444). This combination showed enhanced activity against molds (Aspergillus niger), gram-positive bacteria (Enterococcus faecalis and Staphylococcus aureus), gram-negative bacteria (Pseudomonas aeruginosa), and yeasts (Candida albicans). google.com

These examples suggest that this compound could potentially exhibit synergistic effects when combined with other antimicrobial or anti-inflammatory agents. Future research should explore such combinations to enhance its therapeutic potential.

Non Clinical Applications and Material Science Potential of 1 2 Hydroxyphenyl 2 Phenoxyethanone

Role of 1-(2-Hydroxyphenyl)-2-phenoxyethanone in Coordination Chemistry and Metal Complex Formation

The 2-hydroxyphenyl ketone fragment within this compound is a well-established bidentate chelating motif. This structural element can readily coordinate with a variety of metal ions through the phenolic oxygen and the carbonyl oxygen, forming a stable six-membered ring. This chelating ability is the foundation for its potential in coordination chemistry.

The this compound scaffold serves as an excellent starting point for designing ligands tailored for specific metal ions. The fundamental bidentate O,O-donor set is particularly effective for complexing with a range of metal ions. The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in an appropriate solvent.

Research on analogous structures, such as Schiff bases derived from 2-hydroxyacetophenone (B1195853) or other substituted phenols, has demonstrated the versatility of the 2-hydroxyphenyl ketone core in forming stable complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). asianpubs.orgnih.govresearchgate.netjchemlett.com The stability and geometry of these complexes are influenced by the nature of the metal ion and the steric and electronic properties of the ligand. For instance, Schiff base ligands containing this moiety act as dibasic tetradentate ligands, coordinating through a dioxygen-dinitrogen donor atom system. nih.govresearchgate.net The design principles from these related systems can be applied to this compound to target specific metal ions for various applications.

Table 1: Potential Metal Ion Complexation with the this compound Scaffold (based on analogous ligands)

| Metal Ion | Potential Coordination Geometry | Reference Compounds |

|---|---|---|

| Cu(II) | Square Planar | [Cu(DEP)] |

| Ni(II) | Square Planar | [Ni(DEP)] |

| Co(II) | Octahedral | [Co(DEP)(H₂O)₂] |

Data derived from studies on analogous Schiff base ligands like (3E)-3-[(2-{(E)-[1-(2,4-dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one (DEPH₂). nih.gov

The formation of metal complexes with this compound can be monitored and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of a metal ion to the ligand is expected to cause distinct shifts in the IR absorption bands. The broad band corresponding to the phenolic O-H stretching vibration (typically around 3400-3500 cm⁻¹) would likely disappear or shift upon deprotonation and coordination. ijrpas.com Furthermore, the C=O stretching frequency (around 1600-1640 cm⁻¹) is expected to shift to a lower wavenumber upon coordination to the metal ion, indicating a weakening of the carbonyl double bond. researchgate.netijrpas.com The appearance of new bands in the low-frequency region (400-600 cm⁻¹) can be attributed to the formation of M-O bonds. ijrpas.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its metal complexes provide information about the coordination environment. The UV-Vis spectrum of the free ligand would show bands corresponding to π-π* and n-π* transitions within the aromatic rings and the carbonyl group. nih.gov Upon complexation, these bands may shift (either bathochromically or hypsochromically), and new bands may appear due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center, providing insights into the geometry of the complex. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its diamagnetic metal complexes. The signal for the phenolic proton in the ¹H NMR spectrum would disappear upon complexation. asianpubs.org Shifts in the resonances of the carbon atoms of the carbonyl group and the aromatic ring carbons adjacent to the coordinating oxygen atoms in the ¹³C NMR spectrum would also provide evidence of coordination. asianpubs.org

Catalytic Applications of this compound or its Derivatives in Organic Transformations

The structural motifs present in this compound suggest its potential utility in catalysis, either as a catalyst itself or as a ligand for catalytically active metal centers. For instance, the related compound 2-phenoxy-1-phenylethanol undergoes photocatalytic selective oxidation to form 2-phenoxy-1-phenylethanone, a structural isomer of the title compound. This highlights the potential for this class of compounds to participate in redox reactions.

Furthermore, the 2'-hydroxyacetophenone (B8834) core is a key reactant in the Claisen-Schmidt condensation to produce chalcones, which are precursors for flavonoids. researchgate.net Zeolite catalysts have been shown to be effective in this transformation, indicating the reactivity of the ketone moiety. researchgate.net Metal complexes derived from this compound could serve as homogeneous catalysts for various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The phenoxy group can also be modified to tune the steric and electronic properties of the resulting catalyst.

Advanced Materials Incorporating this compound Scaffolds (e.g., polymers, sensors, optical materials)

The this compound structure can be incorporated into advanced materials to impart specific functions.

Polymers: The phenolic hydroxyl group allows the molecule to be used as a monomer in polymerization reactions, for example, in the synthesis of polyesters or polyethers. Its ability to chelate metals could be exploited to create coordination polymers, where the organic molecule acts as a linker between metal centers, forming one-, two-, or three-dimensional networks. Such materials can exhibit interesting properties like porosity, catalytic activity, or luminescence.

Sensors: The metal-binding site of this compound makes it a promising candidate for the development of chemical sensors. Polymer-based sensors, which can be lightweight, flexible, and cost-effective, often rely on the immobilization of recognition molecules within a polymer matrix. mdpi.com The this compound unit could be incorporated into a polymer backbone or as a pendant group. mdpi.com The interaction of this unit with specific metal ions would lead to a measurable change in the material's properties, such as color (colorimetric sensor) or fluorescence (fluorescent sensor), allowing for the detection of the target analyte. researchgate.net

Photophysical Properties and Optoelectronic Applications of this compound

Aromatic ketones like this compound are expected to exhibit distinct photophysical properties stemming from electronic transitions within their structure. The presence of two phenyl rings and a carbonyl group gives rise to π-π* and n-π* transitions, which govern their absorption and emission characteristics. nih.govresearchgate.net

Development of Chemical Probes and Biosensors based on this compound Structure

The development of chemical probes and biosensors is a rapidly growing field for applications in environmental monitoring and medical diagnostics. researchgate.netresearchgate.netmdpi.com The this compound structure possesses features that make it a suitable platform for designing such tools.

Chemical Probes: A chemical probe is a small molecule used to study and manipulate biological systems. bayer.comresearchgate.net The metal-chelating ability of this compound could be harnessed to create fluorescent probes for detecting specific metal ions in biological or environmental samples. uncw.edu The design often involves attaching a fluorophore to the chelating scaffold. In the absence of the target metal ion, the probe might have low fluorescence. Upon binding the metal ion, a conformational change or electronic perturbation can lead to a significant increase in fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).

Biosensors: Biosensors are analytical devices that combine a biological component with a physicochemical detector. nih.gov The this compound scaffold could be used as a recognition element in biosensor construction. For instance, it could be immobilized on an electrode surface to create an electrochemical sensor for metal ions. researchgate.net Alternatively, derivatives could be designed to interact with specific biomolecules, leading to a detectable signal. The general framework for developing biosensors often involves immobilizing a recognition element (like the title compound) on a transducer, which converts the biological recognition event into a measurable signal. researchgate.netmdpi.com

Future Perspectives and Emerging Research Directions for 1 2 Hydroxyphenyl 2 Phenoxyethanone

Current Challenges and Future Opportunities in Research on 1-(2-Hydroxyphenyl)-2-phenoxyethanone

The primary challenge in the comprehensive investigation of this compound lies in the limited body of specific research dedicated to this compound. Much of its potential is inferred from studies on analogous structures. A significant opportunity, therefore, exists in conducting foundational research to elucidate its fundamental physicochemical properties, spectroscopic characterization, and toxicological profile.

Future research should focus on:

Detailed Physicochemical Characterization: A thorough investigation of properties such as solubility, pKa, lipophilicity, and solid-state polymorphism is essential for any future application development.

Exploration of Polymorphism: Understanding the different crystalline forms of the compound can have significant implications for its stability, bioavailability, and manufacturing processes.

Metabolic Profiling: In vitro and in vivo studies to identify the metabolic pathways and potential metabolites of this compound are crucial for assessing its pharmacokinetic and safety profiles.

Overcoming these initial challenges will unlock a deeper understanding of the molecule and pave the way for more targeted and advanced research endeavors.

Integration of Artificial Intelligence and Machine Learning in Predicting this compound's Properties and Reactivity

The application of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the exploration of this compound and its derivatives. By leveraging computational models, researchers can predict a wide range of properties and reactivities, thereby reducing the need for extensive and time-consuming experimental work.

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Description | Potential Impact |

| Property Prediction | Development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict biological activity, toxicity, and physicochemical properties. | Rapid screening of virtual libraries of analogues to identify promising candidates with desired characteristics. |

| Reactivity Prediction | ML algorithms can be trained on existing reaction data to predict the outcomes of various chemical transformations, aiding in the design of efficient synthesis routes. | Optimization of reaction conditions and identification of novel synthetic pathways with higher yields and fewer byproducts. |

| ADMET Prediction | In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. phcogj.com | Early identification of potential liabilities, reducing the attrition rate of drug candidates in later stages of development. |

Computational studies on related phenolic compounds have demonstrated the utility of methods like Density Functional Theory (DFT) in understanding their electronic structure and antioxidant properties. nih.govnih.gov Similar approaches can be applied to this compound to gain insights into its reactivity and potential as a free-radical scavenger.

Development of Sustainable and Scalable Synthesis Routes for this compound

The development of environmentally friendly and economically viable synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the development of green and scalable synthesis routes.

Key areas for exploration include:

Catalytic Methods: Investigating the use of reusable and non-toxic catalysts, such as biocatalysts or metal-organic frameworks (MOFs), to improve reaction efficiency and reduce waste.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability.

Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace hazardous organic solvents. researchgate.netinnovareacademics.in

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods.

By focusing on these sustainable approaches, the synthesis of this compound and its derivatives can be aligned with the principles of green chemistry, making it more attractive for industrial applications.

Exploration of Novel Biological Targets and Mechanistic Pathways for this compound Analogues